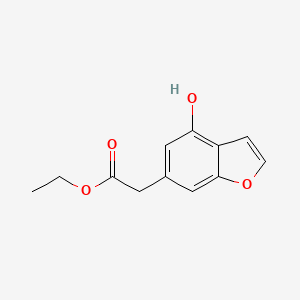

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

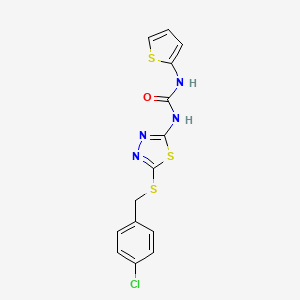

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate, also known as Ethyl Salicylate, is an organic compound with the chemical formula C12H12O4. It is a part of the benzofuran class of compounds, which are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran compounds has been a topic of interest for many researchers . A common method involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . This results in the formation of ethyl 5-nitrobenzofuran-2-carboxylate in good yields and purity .Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate is characterized by the presence of a benzofuran ring, which is a key heterocycle in its structure . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran compounds, including Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate, can undergo various chemical reactions. For instance, the benzofuran ring can be constructed by proton quantum tunneling, which results in fewer side reactions and high yield . This is conducive to the construction of complex benzofuran ring systems .科学的研究の応用

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate: A Comprehensive Analysis of Scientific Research Applications:

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain substituted benzofurans have demonstrated dramatic cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . While the specific activities of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate are not detailed, it can be inferred that similar compounds within this class may exhibit anticancer properties.

Antimicrobial Activity

Some benzofuran compounds have been synthesized and characterized for their antimicrobial activity against pathogens such as K. pneumoniae, E. coli, and S. aureus . The structure of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate suggests potential for antimicrobial application, although specific studies would be required to confirm this.

Synthesis of Natural Products

Benzofuran rings are a key feature in the synthesis of various natural products. The process often involves complex reactions such as copper-mediated and palladium-catalyzed coupling reactions . Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate could potentially serve as an intermediate or a reactant in the synthesis of natural products containing benzofuran rings.

作用機序

Target of Action

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate is a benzofuran derivative. Benzofuran derivatives have been found to bind to estrogens with an affinity similar to that of ESR1 . This suggests that the primary targets of Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate could be estrogen receptors.

Mode of Action

It is known that benzofuran derivatives can activate the expression of reporter genes containing estrogen response elements (ere) in an estrogen-dependent manner . This suggests that Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate may interact with its targets by binding to estrogen receptors and modulating gene expression.

将来の方向性

Benzofuran compounds, including Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on exploring their potential as natural drug lead compounds .

特性

IUPAC Name |

ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-2-15-12(14)7-8-5-10(13)9-3-4-16-11(9)6-8/h3-6,13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXMLOXBJUUFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C2C=COC2=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-hydroxy-1-benzofuran-6-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)

![N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine](/img/structure/B2919668.png)

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)

![Methyl 3-(aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylate;dihydrochloride](/img/structure/B2919675.png)

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919682.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)